2-Bromo-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STX-681 is a novel, potent, orally active dual-acting aromatase and steroid sulfatase inhibitor. It has shown significant in vivo activity, particularly in inhibiting the growth of certain tumors .
Preparation Methods
The synthesis of STX-681 involves several steps:
Reaction of 4-fluorobenzonitrile with 4H-1,2,4-triazol-4-amine: This reaction is carried out using t-BuOK in DMSO, yielding 4-(3H-1,2,4-triazol-4-ylamino)benzonitrile.
Condensation with another compound: The resulting product is then condensed with another compound using NaH in DMF to form a tertiary amine.
Chemical Reactions Analysis
STX-681 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
STX-681 has a wide range of scientific research applications:
Mechanism of Action
STX-681 exerts its effects by inhibiting both aromatase and steroid sulfatase enzymes. Aromatase is responsible for converting androgens to estrogens, while steroid sulfatase hydrolyzes sulfated steroids. By inhibiting these enzymes, STX-681 reduces the levels of active estrogens and androgens, which can help in the treatment of hormone-dependent cancers .
Comparison with Similar Compounds
STX-681 is unique due to its dual-acting nature, targeting both aromatase and steroid sulfatase. Similar compounds include:
STX-64: Another steroid sulfatase inhibitor, but it does not inhibit aromatase.
Exemestane: An aromatase inhibitor that does not affect steroid sulfatase.
Letrozole: Another aromatase inhibitor with no effect on steroid sulfatase.
STX-681’s ability to inhibit both enzymes makes it a valuable compound in the treatment of hormone-dependent cancers .
Properties
Molecular Formula |
C16H13BrN6O3S |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
[2-bromo-4-[[4-cyano-N-(1,2,4-triazol-4-yl)anilino]methyl]phenyl] sulfamate |
InChI |
InChI=1S/C16H13BrN6O3S/c17-15-7-13(3-6-16(15)26-27(19,24)25)9-23(22-10-20-21-11-22)14-4-1-12(8-18)2-5-14/h1-7,10-11H,9H2,(H2,19,24,25) |
InChI Key |
GHDKYBCUDPSXGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N(CC2=CC(=C(C=C2)OS(=O)(=O)N)Br)N3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.